![molecular formula C11H12F3NO B13895955 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol](/img/structure/B13895955.png)
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol
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Overview
Description
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol This compound is characterized by the presence of a cyclopropanol ring, an amino group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and cyclopropanol.
Reaction Conditions: The key step involves the formation of the cyclopropanol ring through a cyclopropanation reaction.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol undergoes various chemical reactions, including:
Scientific Research Applications
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol can be compared with similar compounds such as:
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropane: Similar structure but lacks the hydroxyl group, leading to different reactivity and properties.
4-(Trifluoromethyl)benzylamine: Lacks the cyclopropanol ring, resulting in different chemical behavior and applications.
Cyclopropanol derivatives: Other cyclopropanol derivatives with different substituents exhibit varying chemical and biological activities.
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[amino-[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-1-7(2-4-8)9(15)10(16)5-6-10/h1-4,9,16H,5-6,15H2 |
InChI Key |
PZNNQFIZGRCQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(C2=CC=C(C=C2)C(F)(F)F)N)O |
Origin of Product |
United States |
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